![molecular formula C28H51NO2 B2677394 N-[(5-methylfuran-2-yl)methyl]docosanamide CAS No. 1335042-86-8](/img/structure/B2677394.png)
N-[(5-methylfuran-2-yl)methyl]docosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(5-methylfuran-2-yl)methyl]docosanamide” is a complex organic compound. It contains a docosanamide group (a long chain amide), and a 5-methylfuran-2-yl group (a type of aromatic heterocycle). The exact properties of this compound would depend on the specifics of its structure and the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-methylfuran compound with a docosanoyl chloride or similar acid chloride, in the presence of a base. This is a standard method for forming amide bonds .Molecular Structure Analysis
The molecular structure of this compound would be quite large due to the docosanamide group, which contains 22 carbon atoms. The 5-methylfuran-2-yl group is a five-membered ring with an oxygen atom, and would contribute to the compound’s aromaticity .Chemical Reactions Analysis
As an amide, this compound could participate in various reactions. For example, under acidic or basic conditions, it could undergo hydrolysis to form a carboxylic acid and an amine. The 5-methylfuran-2-yl group could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The long alkyl chain would likely make the compound hydrophobic .科学研究应用
N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit anti-inflammatory and anti-apoptotic activities, and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of metabolic disorders, such as obesity and diabetes.
作用机制
The exact mechanism of action of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been found to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It is also believed to act by inhibiting the production of reactive oxygen species, which are thought to be involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. It has also been found to possess anti-apoptotic effects, and to inhibit the production of reactive oxygen species. Additionally, it has been found to possess antioxidant activity and to modulate the activity of a variety of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
实验室实验的优点和局限性
The main advantage of using N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran in laboratory experiments is its ease of synthesis. It can be synthesized using a relatively simple method, and is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in aqueous solutions, and is rapidly hydrolyzed in the presence of water. Additionally, it has a relatively short half-life in biological systems, and is rapidly metabolized.
未来方向
There are a variety of potential future directions for the use of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran in scientific research. For example, it could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, it could be used to develop new treatments for metabolic disorders, such as obesity and diabetes. It could also be used to develop new treatments for cancer, as it has been found to possess anti-tumor properties. Furthermore, it could be used to develop new drugs that target specific enzymes, such as COX-2 and LOX, or to develop new drugs that modulate the activity of these enzymes. Finally, it could be used to develop new drugs that target specific signaling pathways, such as the NF-κB pathway, or to develop new drugs that modulate the activity of these pathways.
合成方法
N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran is synthesized using a method known as lipase-catalyzed transesterification. In this method, an enzyme called a lipase is used to catalyze the reaction between a fatty acid, such as docosahexaenoic acid, and a methyl ester, such as methyl furan. This reaction results in the formation of N-[(5-methylfuran-2-yl)methyl]docosanamideenoyl-methylfuran. The reaction is typically carried out at a temperature of between 25-50°C and a pH of 6-7.
安全和危害
属性
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]docosanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30)29-25-27-24-23-26(2)31-27/h23-24H,3-22,25H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPZIBXYFZYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC1=CC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


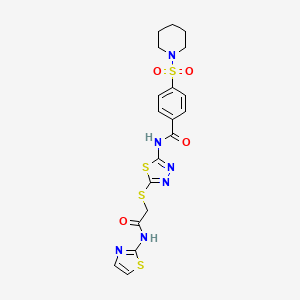
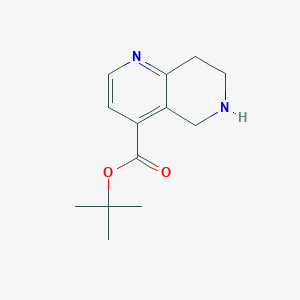

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)
![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)
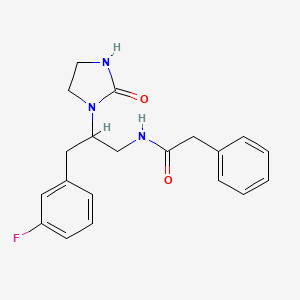

![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)
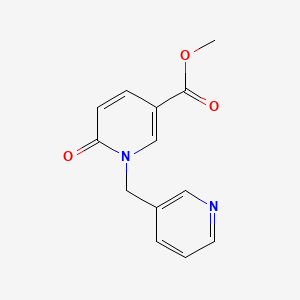
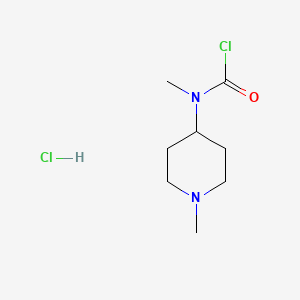

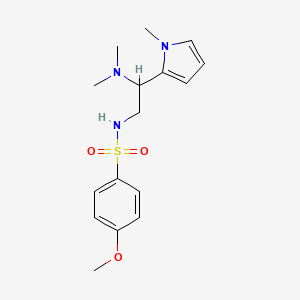
![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)